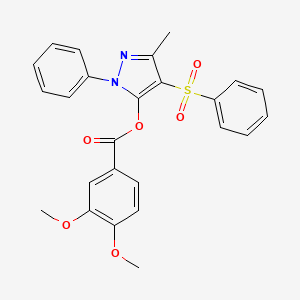

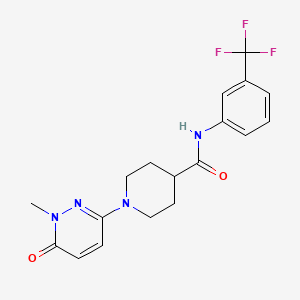

![molecular formula C18H18FN5O2 B2521110 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-55-8](/img/structure/B2521110.png)

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”, there has been significant progress in the metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed over the past decade and are considered environmentally friendly .科学的研究の応用

Synthesis of Purine Analogs

Research on the synthesis of purine analogs involves the development of compounds with potential biological activities. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs highlights the interest in purine chemistry for drug development and the exploration of biological activities. The methods involve cyclization reactions leading to imidazoles and further reactions to produce various substituted purines, indicating a foundational approach to creating biologically active compounds (Alves, Proença, & Booth, 1994).

Biological Activity of Fluorine Substituted Compounds

The study of 2-fluoroadenine and 6-methyl purine nucleosides as prodrugs for suicide gene therapy of cancer demonstrates the significance of fluorine substitutions in medicinal chemistry. These compounds, synthesized with various heterocyclic 5′-substitutions, exhibit substrate activity with E. coli PNP, underlining the therapeutic potential of fluorine-containing purine nucleosides (Silamkoti et al., 2005).

Fluorophores and Sensing Applications

The development of colorimetric and ratiometric fluorescence sensors based on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates the utility of imidazole-based compounds in sensing applications. These sensors exhibit significant spectral responses to fluoride, showcasing the role of imidazole derivatives in the development of highly selective and sensitive chemical sensors for environmental and biological monitoring (Peng et al., 2005).

Anticancer and Antiproliferative Agents

The exploration of imidazole derivatives for anticancer activity is evident in the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers, highlighting the potential of imidazole-based compounds in cancer therapy. These compounds, prepared through synthetic pathways involving Claisen rearrangement and cross-metathesis reactions, exhibit potent in vivo activity and represent promising candidates for further development as anticancer agents (Palmer et al., 2007).

特性

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZHSPQZULLCSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6484999 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

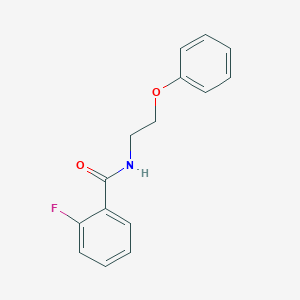

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

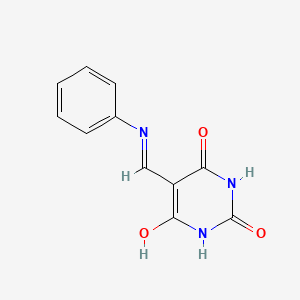

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

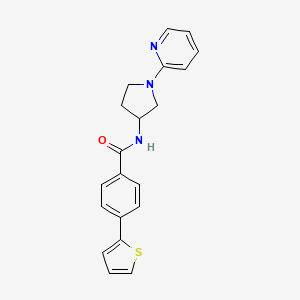

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)